molecular formula C19H32N4O11 B10826986 N-Acetylmuramyl-L-alanyl-L-isoglutamine

N-Acetylmuramyl-L-alanyl-L-isoglutamine

Cat. No.: B10826986
M. Wt: 492.5 g/mol
InChI Key: JLUXOCLCUOPGIV-ODNGNKHWSA-N
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Description

N-Acetylmuramyl-L-alanyl-L-isoglutamine, also known as muramyl dipeptide, is a synthetic compound derived from the peptidoglycan of bacterial cell walls. It is recognized for its immunostimulatory properties and serves as a minimal structural unit capable of eliciting an immune response. This compound has been extensively studied for its role in enhancing the body’s defense mechanisms against infections and diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylmuramyl-L-alanyl-L-isoglutamine typically involves multiple steps. One common method starts with the preparation of α-phenyl-D-glucosaminide peracetate, which is obtained by fusing β-D-glucosamine pentaacetate with phenol and zinc chloride, followed by deacetylation. The α-phenyl-N-acetylglucosaminide is then converted into 4,6-O-isopropylidene-N-acetyl-D-muramic acid α-phenylglycoside. This intermediate is condensed with L-alanyl-D-isoglutamine benzyl ether using the activated ester method. Sequential removal of glycopeptide protecting groups via acid hydrolysis and catalytic hydrogenolysis yields the target product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesis and purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Acetylmuramyl-L-alanyl-L-isoglutamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Acetylmuramyl-L-alanyl-L-isoglutamine has a wide range of scientific research applications:

Mechanism of Action

N-Acetylmuramyl-L-alanyl-L-isoglutamine exerts its effects by interacting with the immune system. It binds to specific receptors on immune cells, such as macrophages and dendritic cells, triggering a cascade of signaling pathways. This interaction leads to the production of cytokines like interleukin-1 and tumor necrosis factor, which enhance the body’s immune response. The compound also promotes the activation and proliferation of T-cells, further boosting the immune system’s ability to fight infections and diseases .

Comparison with Similar Compounds

Uniqueness: N-Acetylmuramyl-L-alanyl-L-isoglutamine is unique due to its specific configuration and ability to elicit a strong immune response with minimal structural complexity. Its effectiveness as an immunostimulant and its versatility in various research applications make it a valuable compound in scientific studies .

Properties

Molecular Formula

C19H32N4O11

Molecular Weight

492.5 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[acetyl-[(3R,4R,5S,6R)-3-amino-4-[(1R)-1-carboxyethoxy]-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C19H32N4O11/c1-7(17(30)22-10(16(21)29)4-5-12(26)27)23(9(3)25)18-13(20)15(33-8(2)19(31)32)14(28)11(6-24)34-18/h7-8,10-11,13-15,18,24,28H,4-6,20H2,1-3H3,(H2,21,29)(H,22,30)(H,26,27)(H,31,32)/t7-,8+,10-,11+,13+,14+,15+,18?/m0/s1

InChI Key

JLUXOCLCUOPGIV-ODNGNKHWSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N)N(C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H](C)C(=O)O)N)C(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)N)N(C1C(C(C(C(O1)CO)O)OC(C)C(=O)O)N)C(=O)C

Origin of Product

United States

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